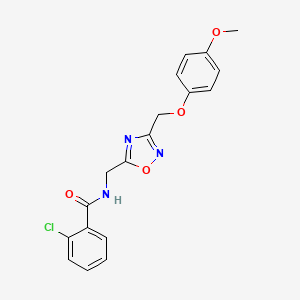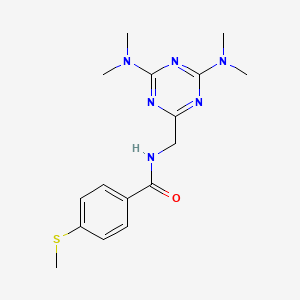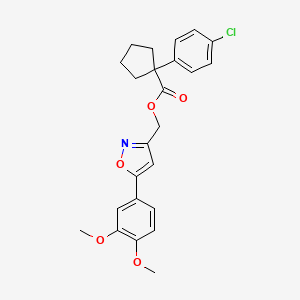
3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate” is a chemical compound with the molecular formula C18H20N4O3. It is a derivative of pyrazinamide, a first-line antitubercular drug .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . Another method involved the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
The synthesis and evaluation of pyrazole derivatives, including compounds similar to 3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate, have shown moderate to potent antimicrobial activity against various bacteria and fungi. These studies involve the reaction of phenyl-4-(p-substituted phenyl)-3-buten-2-ones with specific hydrazines to produce pyrazole derivatives, which are then tested for their antimicrobial efficacy. The compounds generally exhibit a broad spectrum of activity, highlighting their potential in developing new antimicrobial agents (Sharshira & Hamada, 2012).
Applications in Chemical Sensors
Research into the applications of pyrazine derivatives has led to the development of novel samarium(III) selective membrane sensors. Compounds such as glipizid, which share structural similarities with this compound, have been used as ionophores in these sensors. The sensors show a high selectivity and sensitivity for Sm(III) ions, making them valuable in analytical chemistry for the detection of samarium ions in various samples (Ganjali et al., 2003).
Real-Time Point-of-Care Measurement of Glomerular Filtration Rate
Hydrophilic pyrazine dyes derived from compounds similar to this compound have been evaluated as fluorescent tracer agents for real-time point-of-care measurement of the glomerular filtration rate (GFR). These compounds exhibit favorable physicochemical and clearance properties, low plasma protein binding, and equivalent plasma clearance to established GFR agents. Their high urine recovery and unchanged plasma clearance upon blockage of the tubular secretion pathway suggest their utility in clinical settings for monitoring kidney function (Rajagopalan et al., 2011).
Zukünftige Richtungen
Future research could focus on further exploring the synthesis, properties, and potential applications of “3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate” and similar compounds. Given their antimycobacterial activity, these compounds could be of interest in the development of new treatments for tuberculosis .
Wirkmechanismus
Mode of Action
Pyrazine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazine derivatives have been found to interact with a variety of biochemical pathways .
Result of Action
Pyrazine derivatives have been found to exhibit a range of biological activities .
Eigenschaften
IUPAC Name |
[3-(pyrazine-2-carbonylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-17(16-12-19-9-10-20-16)21-14-7-4-8-15(11-14)25-18(24)22-13-5-2-1-3-6-13/h1-3,5-6,9-10,12,14-15H,4,7-8,11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFXVLKDFYYFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2704743.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2704748.png)
![5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704752.png)



![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2704760.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2704762.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2704763.png)


